molecular formula C22H31NO B1389220 N-Octyl-3-(phenethyloxy)aniline CAS No. 1040682-48-1

N-Octyl-3-(phenethyloxy)aniline

Cat. No.: B1389220
CAS No.: 1040682-48-1
M. Wt: 325.5 g/mol
InChI Key: FDXWOFJFDKSMPR-UHFFFAOYSA-N
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Description

N-Octyl-3-(phenethyloxy)aniline is a chemical compound with the molecular formula C22H31NO and a molecular weight of 325.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octyl-3-(phenethyloxy)aniline typically involves the reaction of aniline derivatives with octyl halides and phenethyloxy compounds under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Octyl-3-(phenethyloxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the phenethyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-Octyl-3-(phenethyloxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of membrane proteins and their interactions.

    Medicine: Investigated for its potential use in drug development and pharmaceutical analysis.

    Industry: Utilized in the production of materials with specific properties, such as surfactants and polymers

Mechanism of Action

The mechanism of action of N-Octyl-3-(phenethyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophilic catalyst in various reactions, facilitating the formation of specific bonds and enhancing reaction rates. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

    N-Octyl-3-(phenethyloxy)aniline: C22H31NO

    N-Octyl-3-(phenethyloxy)benzamide: C22H30NO2

    N-Octyl-3-(phenethyloxy)phenol: C22H30O2

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and participate in various chemical reactions. Its octyl and phenethyloxy groups provide specific properties that make it suitable for applications in different fields of research and industry.

Properties

IUPAC Name

N-octyl-3-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-2-3-4-5-6-10-17-23-21-14-11-15-22(19-21)24-18-16-20-12-8-7-9-13-20/h7-9,11-15,19,23H,2-6,10,16-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXWOFJFDKSMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=CC(=CC=C1)OCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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